molecular formula C20H21CaN7O6 B607526 Folitixorin calcium CAS No. 133978-75-3

Folitixorin calcium

Cat. No.: B607526
CAS No.: 133978-75-3
M. Wt: 495.5 g/mol
InChI Key: AKUPTUNGFOADRT-ZEDZUCNESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of protected intermediates to ensure the selective formation of the desired product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

The industrial production of folitixorin calcium involves large-scale synthesis methods that are optimized for yield and purity. These methods may include continuous flow reactions, automated synthesis processes, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Folitixorin calcium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Folitixorin calcium has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Comparison with Similar Compounds

Folitixorin calcium is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific interaction with methylenetetrahydrofolate reductase and its potential to generate 5-methyltetrahydrofolate, which may provide additional therapeutic benefits .

Properties

Key on ui mechanism of action

ANX-510(CoFactor) enhances 5-FU activity to inhibit cancer growth by creating more stable binding of a metabolite of 5-FU, called 5-fluorodeoxyuracil monophosphate (FdUMP) to the target enzyme, thymidylate synthase (TS). Numerous preclinical and two clinical studies suggest that CoFactor provides a greater clinical benefit compared with the approved 5-FU biomodulator, leucovorin, which must undergo chemical conversion to become the active form of folate. As CoFactor is the active metabolite of leucovorin, CoFactor circumvents the chemical pathway that is required by leucovorin. CoFactor is able to directly deliver the active form of folate improving 5-FU performance with lower toxicity.

CAS No.

133978-75-3

Molecular Formula

C20H21CaN7O6

Molecular Weight

495.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12?,13-;/m0./s1

InChI Key

AKUPTUNGFOADRT-ZEDZUCNESA-L

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NCC3C2)C=C1)=O.[Ca+2]

Isomeric SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin calcium;  CoFactor;  ANX-510;  ANX 510;  ANX510; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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